molecular formula C15H11ClN2O B8414894 2-(4-Chloro-7-methylquinazolin-2-yl)-phenol

2-(4-Chloro-7-methylquinazolin-2-yl)-phenol

Cat. No.: B8414894
M. Wt: 270.71 g/mol
InChI Key: GKAQVDHJPQWWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-7-methylquinazolin-2-yl)-phenol is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-(4-chloro-7-methylquinazolin-2-yl)phenol

InChI

InChI=1S/C15H11ClN2O/c1-9-6-7-10-12(8-9)17-15(18-14(10)16)11-4-2-3-5-13(11)19/h2-8,19H,1H3

InChI Key

GKAQVDHJPQWWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=CC=C3O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron tribromide in dichloromethane (1 M, 900 mL, 900 mmol) was added drop wise to a cooled (−30-−40° C.) solution of 4-chloro-2-(2-methoxyphenyl)-7-methylquinazoline (93.2 g, 328 mmol) in dichloromethane (2 L) under nitrogen atmosphere. The resulting mixture was left warming to room temperature in about four hours and was slowly poured in 4 L sat. aq. NaHCO3. Stirring was continued until no more CO2 was produced. The layers were separated and the organic layer was dried over sodium sulfate, filtered, and evaporated to dryness under reduced pressure, yield: 90 g. The residue was filtered over a short plug of silica with dichloromethane as the eluent. Yield: 57.9 g (65%) of 2-(4-chloro-7-methylquinazolin-2-yl)phenol (1H-NMR, LC-MS: >90% purity). It was found that the only impurity still present was the corresponding bromo quinazoline (LC-MS, M+found=271 [M+1]; 315, 317 [M-Cl+Br], Br-isotope patterns present).
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93.2 g
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2 L
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